molecular formula C8H10N2O B14855885 1-(3-Amino-4-methylpyridin-2-YL)ethanone

1-(3-Amino-4-methylpyridin-2-YL)ethanone

Cat. No.: B14855885
M. Wt: 150.18 g/mol
InChI Key: XAKKKBXYFOCXNN-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-methylpyridin-2-YL)ethanone typically involves the reaction of 3-amino-4-methylpyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Amino-4-methylpyridine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methylpyridin-2-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-Amino-4-methylpyridin-2-YL)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-2-methylpyridin-4-YL)ethanone
  • 1-(3-Amino-4-pyridinyl)ethanone

Uniqueness

1-(3-Amino-4-methylpyridin-2-YL)ethanone is unique due to its specific structure, which includes a methyl group at the 4-position of the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(3-amino-4-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-5-3-4-10-8(6(2)11)7(5)9/h3-4H,9H2,1-2H3

InChI Key

XAKKKBXYFOCXNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)C)N

Origin of Product

United States

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